molecular formula C25H25NO7S B12439690 beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate CAS No. 125520-04-9

beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate

Cat. No.: B12439690
CAS No.: 125520-04-9
M. Wt: 483.5 g/mol
InChI Key: PPQPCGYKNOBBLK-KHODRUNXSA-N
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Description

This compound is a β-D-glucopyranoside derivative with multiple protective and functional groups:

  • Core structure: A glucose backbone in the β-D configuration.
  • Substituents:
    • Position 1: Ethyl group attached via a thioether linkage (1-thio).
    • Position 2: Phthalimido group (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl), serving as a protective group for an amine.
    • Position 3: Acetate ester (3-O-acetyl).
    • Positions 4 and 6: (R)-Phenylmethylene acetal, a diol-protecting group forming a six-membered cyclic acetal .

Properties

CAS No.

125520-04-9

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

[(2R,4aR,6S,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C25H25NO7S/c1-3-34-25-19(26-22(28)16-11-7-8-12-17(16)23(26)29)21(31-14(2)27)20-18(32-25)13-30-24(33-20)15-9-5-4-6-10-15/h4-12,18-21,24-25H,3,13H2,1-2H3/t18-,19-,20-,21-,24-,25+/m1/s1

InChI Key

PPQPCGYKNOBBLK-KHODRUNXSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate typically involves multiple steps:

    Formation of the glucopyranoside core: This step involves the glycosylation of a suitable sugar precursor with an ethyl group.

    Introduction of the deoxy sugar: The deoxygenation of the sugar moiety is achieved using specific reagents and conditions.

    Attachment of the phthalimide derivative: This step involves the reaction of the deoxy sugar with a phthalimide derivative under controlled conditions.

    Formation of the phenylmethylene bridge:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylene and thio groups.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.

    Substitution: The glucopyranoside moiety can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be facilitated by acids or bases, depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate is studied for its potential interactions with biological macromolecules. It can serve as a probe for studying enzyme-substrate interactions and other biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and synthetic differences between the target compound and related derivatives:

Compound Substituents Protective Groups Key Applications Synthetic Yield Reference
Target Compound 2-Phthalimido, 3-acetate, 4,6-(R)-phenylmethylene Phthalimido, Acetate, (R)-Phenylmethylene acetal Glycosylation donor, oligosaccharide synthesis Not reported
p-Octyloxyphenyl 2-Deoxy-2-Phthalimido-3,4,6-Tri-O-acetyl-1-thio-β-D-glucopyranoside (1a) 2-Phthalimido, 3,4,6-tri-O-acetyl, p-octyloxyphenyl thioether Acetyl, Phthalimido Glycosylation intermediate 89%
Ethyl 2-Acetamido-4,6-Di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside 2-Acetamido, 4,6-di-O-benzyl, 2,3-N,O-carbonyl Benzyl, Acetamido, Carbonyl High-yielding GlcNAc donor for oligosaccharides >80% (typical)
Ethyl 4,6-O-Benzylidene-2-Deoxy-2-Phthalimido-β-D-thioglucopyranoside 2-Phthalimido, 4,6-benzylidene acetal Benzylidene, Phthalimido Crystal structure studies, glycosylation Not reported
Thiotolyl 3-O-Acetyl-2-Azido-4-O-benzyl-6-O-(tert-butyldiphenylsilyl)-2-deoxy-β-D-glucopyranoside 2-Azido, 3-O-acetyl, 4-O-benzyl, 6-O-TBDPS Benzyl, TBDPS, Acetyl, Azido Click chemistry applications 75–85%

Key Structural and Functional Differences :

Position 2 Modifications :

  • The target compound uses a phthalimido group, while others employ acetamido (e.g., ) or azido (e.g., ) groups. Phthalimido offers robust protection but requires harsh conditions (e.g., hydrazine) for deprotection, whereas acetamido is more labile .
  • Azido groups (e.g., ) enable click chemistry for bioconjugation, expanding utility in drug discovery.

Benzylidene acetals (e.g., ) are more common but lack stereochemical variation compared to (R)-phenylmethylene. Benzyl and TBDPS groups (e.g., ) provide orthogonal protection for stepwise synthesis.

Thioglycoside Moieties :

  • The p-octyloxyphenyl thioether in 1a enhances lip solubility, whereas ethyl thioether in the target compound balances reactivity and stability.

Synthetic Yields :

  • Yields for similar compounds range from 75% to 89%, influenced by protective group compatibility and reaction conditions (e.g., BF3·Et2O catalysis in vs. Dess-Martin periodinane in ).

Glycosylation Efficiency :

  • Thioglycosides like the target compound are widely used as donors due to their stability and activation under mild conditions (e.g., NIS/TfOH) .
  • The phthalimido group’s electron-withdrawing nature may enhance glycosylation reactivity by stabilizing oxocarbenium intermediates .

Spectroscopic Characterization :

  • 1H NMR : The (R)-phenylmethylene acetal generates distinct diastereotopic proton signals (δ 5.2–5.8 ppm), while the phthalimido group shows aromatic protons at δ 7.6–7.9 ppm .
  • 13C NMR : The thioglycoside carbon (C-1) appears at δ 80–85 ppm, characteristic of β-thioglucosides .

Biological Activity

Beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate is a complex organic compound with significant biological activity. This compound has garnered interest due to its potential applications in pharmacology and biochemistry. The focus of this article is to explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H31NO6SC_{30}H_{31}NO_6S with a molecular weight of approximately 533.64 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC30H31NO6S
Molecular Weight533.64 g/mol
CAS Number115533-35-2
IUPAC Name2-((2S,3R,4R,5S,6R)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)-5-hydroxytetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione

Antimicrobial Activity

Research indicates that derivatives of beta-D-glucopyranosides exhibit antimicrobial properties. For instance, studies have shown that certain glucopyranoside derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Beta-D-glucopyranosides have been investigated for their anticancer properties. In vitro studies suggest that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds similar to ethyl 2-deoxy have demonstrated cytotoxic effects against breast and colon cancer cell lines by modulating cell cycle progression and promoting cell death mechanisms.

G Protein-Coupled Receptor (GPCR) Interaction

Beta-D-glucopyranosides are known to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. The activation of GPCRs by these compounds can lead to various physiological responses such as modulation of neurotransmitter release and regulation of immune responses.

The biological activity of beta-D-glucopyranosides can be attributed to several mechanisms:

  • Cell Signaling Modulation : By interacting with GPCRs, these compounds can alter intracellular signaling cascades.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in pathogenic organisms or cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation has been observed in treated cancer cells.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various beta-D-glucopyranoside derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Investigation into Anticancer Properties

In a notable case study involving breast cancer cell lines (MCF-7), treatment with ethyl 2-deoxy derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle.

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